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Compound of Interest

Compound Name: 3-Bromo-2-methyl-5-nitroaniline

CAS No.: 1000342-34-6

Cat. No.: B1292625

Get Quote

3-Bromo-2-methyl-5-nitroaniline is a substituted aniline derivative. The presence of a

bromine atom, a methyl group, and a nitro group on the benzene ring creates a unique

electronic and steric environment that dictates its reactivity and potential biological interactions.
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Synthesis and Chemical Reactivity
As a synthetic intermediate, 3-Bromo-2-methyl-5-nitroaniline is valuable in the construction

of more complex molecular architectures.[4] Its functional groups provide multiple handles for
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chemical modification.

Core Reactivity Principles
The chemical behavior of this molecule is governed by the interplay of its substituents:

Amino Group (-NH₂): A nucleophilic site and an activating group, directing electrophilic

aromatic substitution to the ortho and para positions.

Nitro Group (-NO₂): A strong electron-withdrawing group that deactivates the ring towards

electrophilic substitution and can participate in reduction reactions.

Bromine Atom (-Br): A leaving group in nucleophilic aromatic substitution and a coupling

partner in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Methyl Group (-CH₃): An electron-donating group that can influence the reactivity and

regioselectivity of reactions.

This compound has been identified as a reagent in methodologies such as visible-light-

mediated photoredox chemistry, which facilitates the creation of chemical bonds for the

synthesis of complex molecules like indole alkaloids.[3]

Representative Synthetic Workflow: Cross-Coupling
The presence of a bromine atom makes 3-Bromo-2-methyl-5-nitroaniline an ideal substrate

for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry

for forming carbon-carbon or carbon-heteroatom bonds.
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Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Potential Biological Activity and Applications
While specific biological data for 3-Bromo-2-methyl-5-nitroaniline is not extensively

documented in the reviewed literature, the structural motifs present in the molecule are found in

many biologically active compounds. Analysis of structurally similar compounds provides

insights into its potential areas of application.

A related isomer, 3-Bromo-4-methyl-5-nitroaniline, has been investigated for various biological

activities.[5] Research on this similar compound suggests potential antimicrobial and anti-

inflammatory properties.[5] The mechanism of action for such compounds can be diverse,

potentially involving:

Enzyme Interaction: The molecule may interact with enzymes like cytochrome P450, which

could influence metabolic processes.[5]

Apoptosis Induction: It has been noted that similar compounds can induce programmed cell

death in certain cell types.[5]

Modulation of Inflammatory Pathways: Inhibition of pro-inflammatory cytokine expression is

another potential mechanism.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1292625?utm_src=pdf-body-href
https://www.benchchem.com/product/b1292625?utm_src=pdf-body-img
https://www.benchchem.com/product/b1292625?utm_src=pdf-body
https://www.benchchem.com/product/b1270525
https://www.benchchem.com/product/b1270525
https://www.benchchem.com/product/b1270525
https://www.benchchem.com/product/b1270525
https://www.benchchem.com/product/b1270525
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1292625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


These insights suggest that 3-Bromo-2-methyl-5-nitroaniline could be a valuable scaffold for

developing novel therapeutic agents. Its primary applications are currently in:

Medicinal Chemistry: As a building block for synthesizing larger, more complex drug

candidates.[1][5]

Organic Synthesis: Used as an intermediate in the creation of dyes, pigments, and other fine

chemicals.[5]

Hypothetical Mechanism of Action Pathway
Based on activities observed in similar nitroaniline compounds, a potential, though unproven,

mechanism of action could involve the modulation of cellular stress and signaling pathways.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Hypothetical mechanism of action for a bioactive compound.

Safety and Handling
Comprehensive toxicological data for 3-Bromo-2-methyl-5-nitroaniline is limited. A safety

data sheet indicates that there is no available data on its toxicity to aquatic life, persistence, or

bioaccumulation potential.[6]

However, due to its chemical class (halogenated aromatic nitro compound), standard laboratory

safety precautions are essential. Structurally related compounds are reported to be harmful to
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aquatic organisms and may cause skin irritation.[5]

Recommended Handling Procedures:

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and

chemical safety goggles.[7]

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid

inhalation.[8]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away

from incompatible materials such as strong oxidizing agents and strong bases.[7][8]

Spills: Avoid dust formation. Use non-sparking tools for cleanup and prevent entry into

waterways.[8]

Representative Experimental Protocol: Suzuki
Coupling
The following is a generalized, representative protocol for a Suzuki coupling reaction using an

aryl bromide like 3-Bromo-2-methyl-5-nitroaniline. This protocol is for illustrative purposes

and should be optimized for specific substrates and scales.

Objective: To synthesize an arylated derivative of 2-methyl-5-nitroaniline.

Materials:

3-Bromo-2-methyl-5-nitroaniline

Arylboronic acid (1.2 equivalents)

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)

Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)

Toluene/Dioxane and Water (e.g., 4:1 solvent mixture)

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
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Procedure:

Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-
Bromo-2-methyl-5-nitroaniline (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate

(2.0 eq), and the palladium catalyst (0.05 eq).

Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water 4:1) to the flask.

Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and stir

vigorously.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24

hours.

Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g.,

ethyl acetate) and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by column chromatography on silica gel to

yield the desired coupled product.

Characterization: Confirm the structure of the final product using spectroscopic methods (¹H

NMR, ¹³C NMR, MS).

Conclusion
3-Bromo-2-methyl-5-nitroaniline (CAS No. 1000342-34-6) is a valuable chemical

intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined

reactive sites allow for its incorporation into a wide array of complex molecules. While its own

biological profile is not yet fully characterized, the known activities of related compounds

suggest that it is a promising scaffold for the development of new bioactive agents. Further

research is warranted to fully elucidate its toxicological profile and explore its potential

applications in drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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